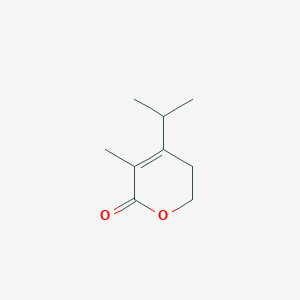

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one

Description

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6(2)8-4-5-11-9(10)7(8)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSRFGVOALLHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCOC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of δ-Hydroxy-β-Ketoesters

The Maitland–Japp reaction, as detailed in RSC Publishing , provides a foundational route for synthesizing 6-substituted-2H-dihydropyran-4-ones. For 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one, this method involves cyclizing a δ-hydroxy-β-ketoester precursor bearing methyl and isopropyl groups at positions 5 and 4, respectively.

Procedure :

-

A δ-hydroxy-β-ketoester (0.2 mmol) is dissolved in dry dichloromethane (2 mL).

-

N,N-Dimethylformamide dimethyl acetal (0.03 mL, 0.20 mmol) is added, followed by BF3·OEt2 (0.03 mL, 0.20 mmol) after 45 minutes.

-

The mixture is stirred at room temperature until completion (monitored via TLC).

-

Workup involves extraction with ethyl acetate, washing with NaHCO3 and brine, and concentration in vacuo.

Key Insights :

-

The reaction proceeds via enolate formation and BF3-catalyzed cyclization , favoring trans-diastereoselectivity .

-

Substituents at positions 4 and 5 are introduced via the β-ketoester precursor. For example, an isopropyl group at position 4 requires a branched alkyl chain in the starting material.

Analytical Data :

-

1H NMR (CDCl3): Peaks at δ 2.48 (s, 3H, CH3), 3.76 (s, 3H, OCH3), and 5.40 (dd, J = 12.0, 3.6 Hz, H-5) .

-

13C NMR : Signals at δ 172.5 (C=O), 90.6 (C-6), and 35.0 (CH2) .

Lithium Dienolate-Mediated Annulation

Patent US5250710A describes a method for synthesizing 6-substituted dihydropyrans using lithium dienolates. This approach is adaptable to this compound by selecting appropriate aldehydes or ketones.

Procedure :

-

Generate lithium dienolate from prenal (3-methyl-2-butenal) using LDA at -78°C.

-

React with isopropyl ketone (e.g., 3-methyl-2-pentanone) to form the dihydropyran core.

-

Acidic workup (HCl) yields the ketone at position 6.

Optimization :

-

Temperature : Reactions below -50°C minimize side products .

-

Catalyst : Palladium or platinum catalysts enhance regioselectivity during hydrogenation steps .

Yield : ~70–80% for analogous structures .

A methylation strategy, adapted from SciELO , enables the introduction of the methyl group at position 5. This method involves:

Procedure :

-

Synthesize 4-hydroxy-6-(substituted)-5,6-dihydropyran-2-one via aldol condensation.

-

Treat with methyl iodide (CH3I) and a base (e.g., K2CO3) in DMF.

Example :

-

Starting with 4-hydroxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one, methylation yields 4-methoxy-6-phenyl-5,6-dihydropyran-2-one (76% yield) .

Analytical Validation :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include lactones, alcohols, alkanes, and substituted dihydropyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physical/biological properties:

Physicochemical Properties

| Property | This compound | Goniothalamin | Kavain | Dihydrokavain |

|---|---|---|---|---|

| Molecular Formula | C9H14O2 | C13H12O2 | C14H14O3 | C15H16O5 |

| Molecular Weight (g/mol) | 154.21 | 200.23 | 254.26 | 276.28 |

| Boiling Point | Not reported | Not reported | Not reported | 476.1°C |

| Density | Not reported | Not reported | Not reported | 1.28 g/cm³ |

Computational and Analytical Insights

- Electron Density Analysis: Tools like Multiwfn enable visualization of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in dihydropyranones, aiding in rational drug design .

- Density Functional Theory (DFT) : Used to predict reactivity and stability of substituents, as demonstrated in Colle-Salvetti correlation-energy studies .

Biological Activity

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a heterocyclic organic compound with significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14O2. It features a six-membered ring containing one oxygen atom, characteristic of dihydropyran derivatives. The compound's structural uniqueness arises from its specific substitution pattern, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its antioxidant properties. It acts by scavenging free radicals, thus preventing oxidative damage to cells. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Key Mechanisms Include:

- Antioxidant Activity : The compound can neutralize reactive oxygen species (ROS), reducing oxidative stress in biological systems.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Antioxidant Effects : Its ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study investigating the antioxidant properties of this compound, researchers found that the compound significantly reduced oxidative stress markers in cultured human cells. The results indicated a dose-dependent relationship between the concentration of the compound and its efficacy in scavenging free radicals.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Q & A

How can multi-step synthetic routes for 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one be optimized to improve yield and purity?

Optimization requires systematic adjustments to reaction conditions, such as solvent choice (e.g., trifluoroacetic acid vs. acetonitrile), temperature control, and catalyst selection (e.g., p-toluenesulfonic acid). For example, acid-catalyzed cyclization reactions may favor different products depending on solvent polarity and proton availability . Monitoring intermediates via -NMR or HPLC ensures regioselectivity, while purification via column chromatography or recrystallization enhances purity. Multi-step routes involving furan and dihydropyran moieties (common in natural product synthesis) often require protecting groups to prevent side reactions .

What advanced spectroscopic methods are critical for confirming the stereochemistry and regioselectivity of this compound?

High-resolution - and -NMR are essential for identifying proton coupling patterns and carbon environments, particularly for distinguishing diastereomers. X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally similar dihydropyran derivatives . IR spectroscopy aids in detecting functional groups (e.g., carbonyl stretching at ~1700 cm), while mass spectrometry confirms molecular weight and fragmentation patterns .

How do DFT calculations aid in understanding acid-catalyzed reaction mechanisms involving dihydropyran derivatives?

Density Functional Theory (DFT) models predict reaction pathways by calculating transition-state energies and intermediates. For instance, DFT studies on trifluoromethyl-substituted dihydropyrans revealed how solvent polarity (e.g., trifluoroacetic acid) stabilizes pyrylium intermediates, favoring cyclization over byproduct formation . These insights guide experimental design, such as selecting acidic conditions to avoid competing mechanisms like retro-aldol reactions.

What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Structural analogs with furan and pyran moieties have shown activity against Staphylococcus aureus and Candida albicans via membrane disruption or enzyme inhibition . Cytotoxicity assays (e.g., MTT on mammalian cells) are critical to confirm selectivity.

What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 37°C and monitoring degradation via HPLC or -NMR. Quantitative Structure-Property Relationship (QSPR) models correlate structural features (e.g., electron-withdrawing groups) with stability. For example, hydroxy-substituted pyranones exhibit lower stability (pKa ~6.0) compared to methylated derivatives .

How can competing reaction pathways during synthesis (e.g., byproduct formation) be controlled?

Byproduct suppression requires kinetic control, such as low-temperature reactions to favor intermediates with lower activation energy. For example, trifluoroacetic acid at 25°C selectively yields dihydropyrans, while higher temperatures in acetonitrile promote aromatization . Steric hindrance from substituents (e.g., isopropyl groups) can also reduce undesired cyclization pathways .

What are the key challenges in obtaining high-quality single crystals for X-ray diffraction analysis?

Crystallization challenges include solubility limitations and polymorphism. Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) is often effective. For fluorinated analogs, cryocrystallography may be necessary due to weak diffraction. PubChem data for related dihydropyrans highlight the importance of substituent symmetry in crystal packing .

How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?

SAR studies compare analogs with substitutions at the 4-propan-2-yl or 5-methyl positions. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets, while electron-deficient groups improve metabolic stability. Pyrimidine-fused dihydropyrans show enhanced anticancer activity via kinase inhibition .

How can HPLC methods be validated for quantifying this compound in complex biological matrices?

Validation parameters include linearity (1–100 µg/mL), limit of detection (LOD; ~0.1 µg/mL), and recovery rates (>90%). Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Sample preparation may involve protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference, as used in similar pyranone analyses .

What experimental approaches elucidate the formation of byproducts during dihydropyran synthesis?

Mechanistic studies combine LC-MS to identify byproducts and isotopic labeling (e.g., ) to trace oxygen sources. Trapping experiments with nucleophiles (e.g., methanol) can isolate intermediates. Computational modeling (DFT) further clarifies competing pathways, such as ring-opening vs. cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.